molecular formula C22H17N3O5S B2433800 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632307-44-9

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2433800
CAS No.: 632307-44-9
M. Wt: 435.45
InChI Key: OFXIJHAFXDOPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (referred to as Compound A) is a novel compound that incorporates a chromeno-pyrrole structure with a thiadiazole moiety. This unique combination suggests potential biological activities that merit investigation.

Synthesis and Characterization

Compound A has been synthesized through multi-step reactions involving the condensation of various precursors. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the chromeno-pyrrole framework. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, derivatives similar to Compound A have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation . These findings suggest that Compound A may also possess similar anticancer properties due to its structural analogies.

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies indicate that these compounds can interact with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, a correlation between structural features and binding affinities with target proteins has been established, suggesting that modifications in the thiadiazole or chromeno-pyrrole moieties could enhance biological activity .

Enzyme Inhibition

Additionally, compounds related to Compound A have demonstrated inhibitory effects on enzymes such as α-glucosidase and monoamine oxidases (MAO). For example, certain derivatives showed IC50 values ranging from 6.70 mM to 13.88 mM against α-glucosidase . This enzyme inhibition is particularly relevant for developing treatments for diabetes and other metabolic disorders.

Case Study 1: Antiproliferative Effects

In a comparative study involving various thiadiazole derivatives, Compound A was tested alongside known anticancer agents. The results indicated that while some derivatives exhibited superior activity, Compound A's unique structure provided a foundation for further optimization. The study emphasized the need for in vivo testing to validate these findings.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of Compound A compared to its analogs. The findings revealed that modifications in the linker between the thiadiazole and chromeno-pyrrole significantly influenced inhibitory potency against α-glucosidase and MAO. This highlights the importance of structural diversity in enhancing biological activity.

Data Tables

Activity Type IC50 Value (µM) Cell Line/Enzyme Reference
Antiproliferative2.44LoVo
Antiproliferative23.29MCF-7
α-Glucosidase Inhibition6.70Enzyme
α-Glucosidase Inhibition13.88Enzyme

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential activity against various bacterial strains. In vitro studies have shown that compounds containing similar structures can inhibit the growth of both gram-positive and gram-negative bacteria effectively .

Anticancer Properties

The chromeno-pyrrole scaffold is known for its anticancer potential. Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) warrant further investigation .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This makes it a candidate for developing anti-inflammatory drugs .

Case Studies

Several studies have explored the applications of compounds related to or derived from 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

StudyFindings
Özyazıcı et al., 2021 Reported on the synthesis and biological evaluation of thiadiazole derivatives showing promising antimicrobial activity against various pathogens.
Ramchander et al., 2015 Investigated similar chromeno-pyrrole derivatives for their anticancer effects in vitro against multiple cancer cell lines.
Docking Studies Suggested that the compound could serve as a lead structure for developing new anti-inflammatory agents targeting specific pathways in inflammation.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-11-4-6-14-13(8-11)19(26)17-18(12-5-7-15(28-2)16(9-12)29-3)25(21(27)20(17)30-14)22-24-23-10-31-22/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXIJHAFXDOPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.